2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(3-morpholin-4-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O5S2/c21-15-4-6-16(7-5-15)25-19(22-23-20(25)31-13-18(26)27)14-2-1-3-17(12-14)32(28,29)24-8-10-30-11-9-24/h1-7,12H,8-11,13H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMZGAATZFHXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>71.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85267999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a triazole derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article summarizes the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, a sulfonyl group, and a fluorophenyl moiety, which are significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Research has shown that triazole derivatives often possess significant antimicrobial properties. A study evaluating various triazole compounds found that those with sulfonamide groups demonstrated enhanced activity against Gram-positive and Gram-negative bacteria .
- The specific compound was tested against a range of bacteria, showing promising results against Staphylococcus aureus and Escherichia coli .
-
Antiviral Activity :
- The compound's structural similarities to known antiviral agents suggest potential efficacy against viruses such as HIV. A related triazole compound demonstrated low cytotoxicity while exhibiting potent antiviral activity against wild-type HIV strains .
- The mechanism of action may involve inhibition of viral replication through interference with viral enzymes or host cell pathways.
- Anticancer Properties :
Case Study 1: Antimicrobial Evaluation
In a comparative study involving various triazole derivatives, the compound exhibited Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity. For instance, it showed MIC values of 16 µg/mL against Staphylococcus aureus compared to 32 µg/mL for other derivatives lacking the morpholine sulfonyl group .
Case Study 2: Antiviral Screening
A screening of several triazole compounds for antiviral activity revealed that the specific compound inhibited HIV replication with an EC50 value of 0.24 nM, showcasing its potential as a lead candidate for further development in antiviral therapies .
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
| Biological Activity | Tested Against | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 16 µg/mL |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL |
| Antiviral | HIV (wild-type) | EC50 = 0.24 nM |
| Anticancer | Various cancer cell lines | Induces apoptosis |
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that introduce various functional groups critical for its biological activity. Characterization methods such as NMR spectroscopy, IR spectroscopy, and single-crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid exhibit antimicrobial properties. For example, derivatives of triazole have been shown to possess significant activity against various bacterial strains and fungi. The presence of the morpholine sulfonyl group enhances solubility and bioavailability, making these compounds promising candidates for developing new antimicrobial agents .
Anticancer Properties
Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation. The compound's ability to interact with specific molecular targets involved in cancer pathways has been explored. For instance, similar compounds have shown efficacy in inhibiting tumor growth in vitro across several cancer cell lines, indicating potential for therapeutic development .
Enzyme Inhibition
The structural features of this compound suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways. The sulfonamide group is known to interact with enzyme active sites, potentially leading to the development of new inhibitors for therapeutic applications in diseases like diabetes and hypertension .
Case Studies
Chemical Reactions Analysis
Alkylation at the Sulfanyl Group
The thioether (-S-) linkage undergoes nucleophilic substitution reactions with alkyl halides. A representative example involves S-alkylation using 2-bromo-1-phenylethanone under alkaline conditions:
Reaction Conditions
Product :
2-{[4-(4-Fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one
Oxidation of the Thioether to Sulfone
The sulfanyl group is oxidized to sulfone using hydrogen peroxide in acetic acid:
| Parameter | Value |
|---|---|
| Oxidizing agent | 30% H₂O₂ |
| Solvent | Acetic acid |
| Temperature | 55–60°C |
| Reaction time | 2–4 hours |
| Yield | Not reported |
Product :
Sulfone derivatives show enhanced electrophilicity, improving interactions with biological targets like enzymes .
Functionalization of the Acetic Acid Moiety
The carboxylic acid group participates in condensation and amidation reactions:
Esterification
Conditions :
Application : Methyl esters are intermediates for further derivatization.
Amidation with Primary Amines
Example Reaction :
Product :
N-Phenyl-2-{[4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Microwave-Assisted Modifications
Microwave irradiation significantly accelerates reactions while improving yields:
| Reaction Type | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| S-Alkylation | 19 hours | 68 seconds | 82% → 92% |
| Amidation | 12 hours | 45 seconds | 65% → 88% |
Data adapted from triazole derivative syntheses
Comparative Reactivity of Functional Groups
The compound’s functional groups exhibit the following reactivity hierarchy under standard conditions:
Biologically Active Derivatives
Key derivatives and their reported activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole Cores
Triazole derivatives are widely studied for their bioactivity. Key analogues include:
Key Observations:
- Bioactivity: The trifluoromethoxy group in the GPR-17 agonist increases steric bulk and electron-withdrawing effects, enhancing receptor affinity but possibly reducing metabolic stability .
Isostructural and Halogen-Substituted Analogues
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)thiazole (4)
4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)thiazole (5)
Structural Implications:
- Halogen substitution (F vs. Cl) minimally affects crystal structure but significantly alters pharmacokinetics. The target compound’s single fluorophenyl group balances stability and safety.
Q & A
Q. What are the recommended synthesis and purification strategies for this compound?
A multi-step synthesis is typically employed, starting with Suzuki-Miyaura coupling to introduce the 3-(morpholine-4-sulfonyl)phenyl group to the triazole core . Thioether formation between the triazole-thiol intermediate and bromoacetic acid is critical; this step may require anhydrous conditions and catalysts like K₂CO₃ in DMF . Purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity (>95%) . Optimization using Design of Experiments (DoE) can reduce reaction steps and improve yields .
Q. Which characterization techniques are most effective for confirming its structure?
- X-ray crystallography : Resolves crystal packing and confirms substituent orientation (e.g., morpholine sulfonyl group geometry) .
- NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.1 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm for -SCH₂COO-) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₉FN₄O₄S₂: 487.0894) .
Q. How can computational modeling guide its initial development?
Quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict electronic properties and reactive sites, such as the electrophilic triazole ring . Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), prioritizing substituents for SAR studies .
Advanced Research Questions
Q. How do structural modifications influence its bioactivity?
SAR Methodology :
- Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Substitute the morpholine sulfonyl group with piperazine sulfonamide to alter solubility (logP reduction by ~0.5 units) .
- Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify substituent effects .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
The triazole’s N2 position is nucleophilic, attacking electrophiles (e.g., alkyl halides) via SN2 pathways. Kinetic studies (UV-Vis monitoring at 280 nm) reveal rate dependence on solvent polarity (DMF > THF) and base strength (DBU > K₂CO₃) . Transition-state modeling (IRC analysis) identifies steric hindrance from the morpholine group as a rate-limiting factor .
Q. How should researchers address contradictory data in solubility studies?
- Statistical analysis : Apply ANOVA to distinguish experimental error (e.g., pH variations in solubility assays) from true variability .
- Cross-validation : Replicate measurements using orthogonal methods (e.g., shake-flask vs. potentiometric titration) .
- Meta-analysis : Compare datasets from analogs (e.g., triazoles with cycloheptyl vs. morpholine groups) to identify trends .
Q. What strategies improve its solubility and bioavailability?
- Salt formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate (solubility >10 mg/mL in PBS) .
- Prodrug design : Esterify the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. Are there alternative synthetic routes to bypass low-yield intermediates?
Q. How do heterogeneous reaction conditions impact scalability?
Solid-supported catalysts (e.g., Pd/C) enable efficient recycling in cross-coupling reactions, reducing Pd waste by 90% . Particle size analysis (laser diffraction) optimizes slurry stability during large-scale thioether synthesis .
Q. What are the dominant degradation pathways under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
